molecular formula C12H23NO2 B14143262 tert-Butyl (S)-(5-methylhex-1-en-3-yl)carbamate CAS No. 107202-41-5

tert-Butyl (S)-(5-methylhex-1-en-3-yl)carbamate

Cat. No.: B14143262
CAS No.: 107202-41-5
M. Wt: 213.32 g/mol
InChI Key: OOYLKAHPLMLJPK-SNVBAGLBSA-N
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Description

tert-Butyl (S)-(5-methylhex-1-en-3-yl)carbamate is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, pharmaceuticals, and agrochemicals. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-(5-methylhex-1-en-3-yl)carbamate typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc2O. Common bases used include triethylamine (Et3N) or sodium hydroxide (NaOH). The reaction proceeds as follows:

  • Dissolve the amine in an appropriate solvent such as dichloromethane (DCM).
  • Add the base to the solution.
  • Slowly add di-tert-butyl dicarbonate to the reaction mixture while maintaining a low temperature.
  • Stir the reaction mixture at room temperature until completion.
  • Purify the product by column chromatography or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and flow rates, leading to higher yields and purity of the product. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-(5-methylhex-1-en-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted carbamates or ureas.

Scientific Research Applications

tert-Butyl (S)-(5-methylhex-1-en-3-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in organic synthesis. The tert-butyl group can be easily removed under acidic conditions, making it useful for multi-step synthesis.

    Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and ability to release active compounds under specific conditions.

    Industry: Utilized in the production of polymers and coatings, where its stability and reactivity are advantageous.

Mechanism of Action

The mechanism of action of tert-Butyl (S)-(5-methylhex-1-en-3-yl)carbamate involves the formation of a carbamate ester, which can undergo hydrolysis to release the active amine. The tert-butyl group provides steric hindrance, protecting the amine from premature reactions. The hydrolysis of the carbamate ester is typically catalyzed by acids or enzymes, leading to the release of the active amine, which can then interact with its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.

    tert-Butyl N-phenylcarbamate: Used in the synthesis of pharmaceuticals and agrochemicals.

    tert-Butyl N-methylcarbamate: Employed in the production of pesticides.

Uniqueness

tert-Butyl (S)-(5-methylhex-1-en-3-yl)carbamate is unique due to its specific structure, which includes a chiral center and an unsaturated hexyl chain. This structure provides distinct reactivity and stability compared to other carbamates. The presence of the chiral center allows for the synthesis of enantiomerically pure compounds, which is important in pharmaceutical applications.

Properties

CAS No.

107202-41-5

Molecular Formula

C12H23NO2

Molecular Weight

213.32 g/mol

IUPAC Name

tert-butyl N-[(3S)-5-methylhex-1-en-3-yl]carbamate

InChI

InChI=1S/C12H23NO2/c1-7-10(8-9(2)3)13-11(14)15-12(4,5)6/h7,9-10H,1,8H2,2-6H3,(H,13,14)/t10-/m1/s1

InChI Key

OOYLKAHPLMLJPK-SNVBAGLBSA-N

Isomeric SMILES

CC(C)C[C@@H](C=C)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)CC(C=C)NC(=O)OC(C)(C)C

Origin of Product

United States

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